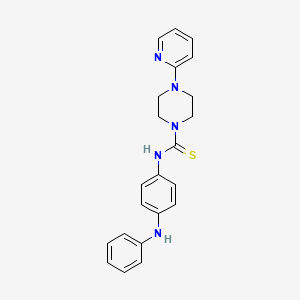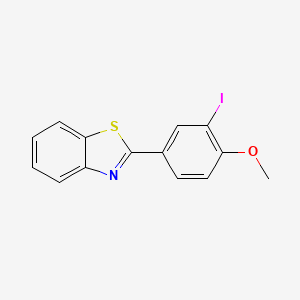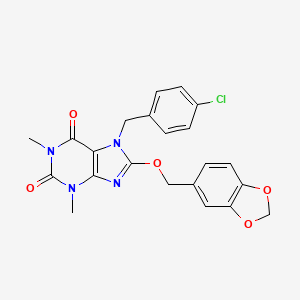![molecular formula C19H22Cl2N2O3S B3618312 1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3618312.png)
1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine
説明
1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine, also known as MDL-100,907, is a selective antagonist of the 5-HT2A serotonin receptor. It was first synthesized in 1993 by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
As a selective antagonist of the 5-HT2A serotonin receptor, 1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine blocks the binding of serotonin to this receptor, thereby inhibiting downstream signaling pathways. This results in a decrease in the activity of certain brain regions that are implicated in the pathophysiology of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and human studies. These include alterations in neurotransmitter release, changes in brain metabolism, and modulation of neural activity in specific brain regions.
実験室実験の利点と制限
1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments, including its high affinity and selectivity for the 5-HT2A serotonin receptor, as well as its well-characterized mechanism of action. However, limitations include the potential for off-target effects and the need for careful dosing and administration to avoid adverse effects.
将来の方向性
Future research on 1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its use as a tool for studying the role of the 5-HT2A serotonin receptor in brain function and behavior. Additionally, further studies could investigate the potential for combination therapies with other drugs targeting the same or different receptors to enhance therapeutic efficacy.
科学的研究の応用
1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have high affinity and selectivity for the 5-HT2A serotonin receptor, which is implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-10-14(2)19(12-18(13)26-3)27(24,25)23-8-6-22(7-9-23)15-4-5-16(20)17(21)11-15/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZDFLNSGAIQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3618230.png)
![N-(2-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3618234.png)
amino]benzamide](/img/structure/B3618252.png)


![ethyl 4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B3618279.png)
amino]-N-cyclopentylbenzamide](/img/structure/B3618281.png)
![5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3618293.png)
![2-[3-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]-N-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3618302.png)
![3-iodo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3618305.png)

![N-[3-chloro-4-(1-piperidinylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B3618324.png)

